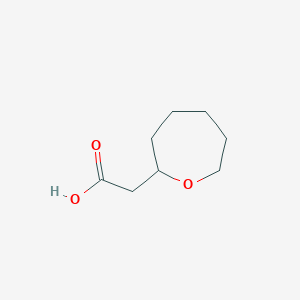
2-(Oxepan-2-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxepan-2-yl)acetic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . . The compound features an oxepane ring, which is a seven-membered ring containing one oxygen atom, attached to an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxepan-2-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the acetic acid group. One common method involves the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions to form the oxepane ring. The acetic acid group can then be introduced through a nucleophilic substitution reaction using a suitable acetic acid derivative .
Industrial Production Methods
Industrial production of 2-(Oxepan-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxepan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxepane ring to more saturated derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepane-2-one derivatives, while reduction may produce more saturated oxepane derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Oxepan-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxepane ring and acetic acid moiety may play a role in its binding affinity and specificity . Further research is needed to elucidate the detailed molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxepan-2-yl)ethanol: Similar structure but with an ethanol group instead of acetic acid.
2-(Oxepan-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(Oxepan-2-yl)butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
Uniqueness
2-(Oxepan-2-yl)acetic acid is unique due to its specific combination of the oxepane ring and acetic acid moiety, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-(oxepan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O3/c9-8(10)6-7-4-2-1-3-5-11-7/h7H,1-6H2,(H,9,10) |
InChI-Schlüssel |
YPVSNSDNEZOPNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(OCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


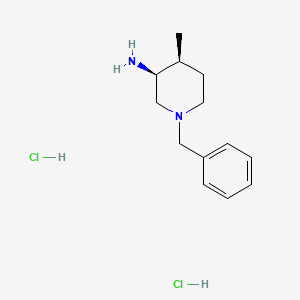
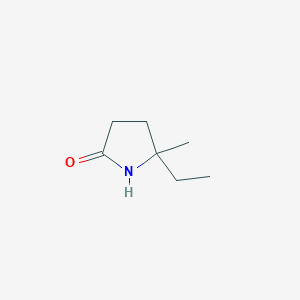
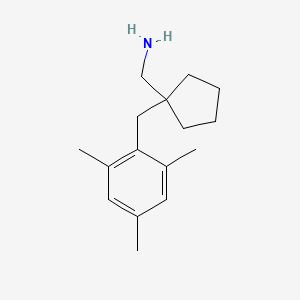
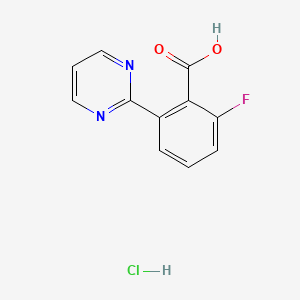
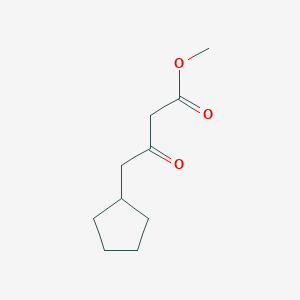
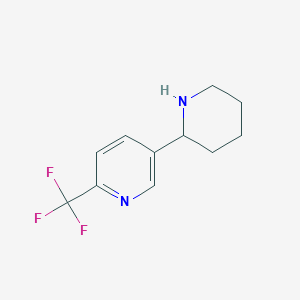
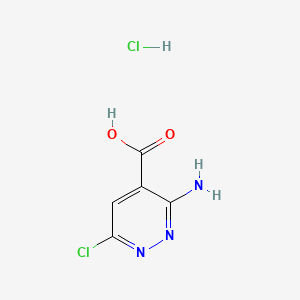
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
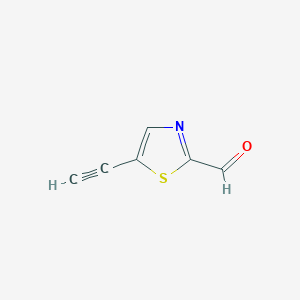
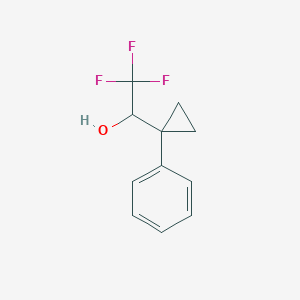
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
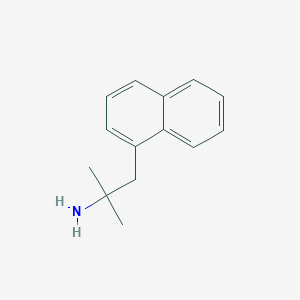
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
